molecular formula C11H19N3 B4961511 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane

Cat. No.: B4961511
M. Wt: 193.29 g/mol
InChI Key: HKNIPTGMPPZDRM-UHFFFAOYSA-N
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Description

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane is an organic compound that features a unique structure combining an imidazole ring with an azepane ring

Properties

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10-11(13-9-12-10)8-14-6-4-2-3-5-7-14/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIPTGMPPZDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with an appropriate azepane precursor under basic conditions.

Industrial Production Methods

Industrial production methods for 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1H-imidazol-4-yl)methyl]azepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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